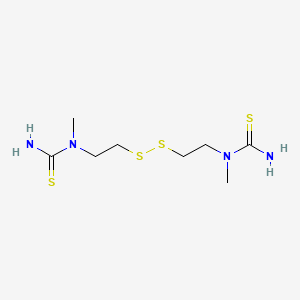

N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea

Beschreibung

Eigenschaften

CAS-Nummer |

15267-13-7 |

|---|---|

Molekularformel |

C8H18N4S4 |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

1-[2-[2-[carbamothioyl(methyl)amino]ethyldisulfanyl]ethyl]-1-methylthiourea |

InChI |

InChI=1S/C8H18N4S4/c1-11(7(9)13)3-5-15-16-6-4-12(2)8(10)14/h3-6H2,1-2H3,(H2,9,13)(H2,10,14) |

InChI-Schlüssel |

XBJFOBPZJUHDTF-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCSSCCN(C)C(=S)N)C(=S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves:

- Preparation of the N-methylthiourea moiety.

- Introduction of the aminocarbothioyl methylamino group.

- Formation of the disulfide linkage connecting the two ethyl chains.

The synthetic route is modular, allowing stepwise construction of the molecule by coupling thiourea derivatives with appropriate alkylating agents and thiol/disulfide chemistry.

Preparation of N-Methylthiourea

N-methylthiourea is a key intermediate and can be prepared by:

- Reaction of methyl isothiocyanate with ammonia or methylamine in ethanolic or aqueous solution.

- Alternative methods include heating methylammonium thiocyanate or direct thiocarbamoylation reactions.

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Methyl isothiocyanate + NH3 | Ethanolic solution, room temp | N-methylthiourea |

This intermediate is isolated as a crystalline powder with melting point ~118-121 °C and is soluble in water.

Formation of the Aminocarbothioyl Methylaminoethyl Segment

The aminocarbothioyl methylamino group is introduced by:

- Reaction of methylamine derivatives with carbon disulfide or thiocyanates to form thiourea-like intermediates.

- Alkylation with 2-bromoethylamine or similar ethylating agents to install the ethyl linker.

This step requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.

Construction of the Disulfide Linkage

The disulfide bridge (-S-S-) connecting the two ethyl chains is formed by:

- Oxidation of thiol precursors (e.g., 2-mercaptoethyl derivatives) under mild oxidizing conditions.

- Alternatively, coupling of thiol-containing intermediates with disulfide exchange reactions.

This step is critical for the final molecular architecture and requires mild conditions to preserve the sensitive thiourea functionalities.

Representative Synthetic Route

A plausible synthetic sequence is as follows:

Synthesis of N-methylthiourea: Methyl isothiocyanate reacts with ammonia or methylamine to yield N-methylthiourea.

Preparation of 2-(methylaminocarbothioyl)ethyl thiol: Methylamine reacts with carbon disulfide to form methylaminocarbothioyl intermediate, which is then alkylated with 2-bromoethyl thiol or protected thiol derivatives.

Disulfide bond formation: Two equivalents of the thiol-containing intermediate are oxidized to form the disulfide-linked dithioethyl moiety.

Coupling with N-methylthiourea: The disulfide-linked intermediate is coupled with N-methylthiourea under conditions favoring nucleophilic substitution or thiourea formation.

Data Table Summarizing Preparation Steps

| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes | Outcome/Product |

|---|---|---|---|---|

| 1 | Methyl isothiocyanate + NH3 or methylamine | Thiourea formation | Ethanolic or aqueous solution, RT | N-methylthiourea |

| 2 | Methylamine + carbon disulfide | Thiocarbamoylation | Controlled stoichiometry, mild temp | Methylaminocarbothioyl intermediate |

| 3 | Intermediate + 2-bromoethyl thiol | Alkylation | Base catalysis, inert atmosphere | 2-(methylaminocarbothioyl)ethyl thiol |

| 4 | Thiol intermediate | Oxidation (disulfide) | Mild oxidants (e.g., iodine, air) | Disulfide-linked dithioethyl intermediate |

| 5 | Disulfide intermediate + N-methylthiourea | Coupling | Nucleophilic substitution, mild heating | Target compound: N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea |

Research Findings and Optimization Notes

The thiourea moieties are sensitive to harsh conditions; therefore, mild reaction temperatures and neutral to slightly basic pH are preferred to avoid decomposition.

Disulfide bond formation is best achieved under controlled oxidation to prevent overoxidation to sulfonic acids or cleavage of the thiourea groups.

Purification typically involves recrystallization from aqueous or alcoholic solvents due to the compound’s solubility profile.

Analytical characterization includes NMR, IR spectroscopy, and mass spectrometry to confirm the presence of thiourea, disulfide, and aminocarbothioyl functionalities.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into simpler thiourea derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler thiourea derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Physical Properties

- Appearance : Typically a white to off-white solid.

- Solubility : Soluble in water and organic solvents, facilitating its use in various chemical reactions.

Medicinal Chemistry

N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea has been studied for its potential as an anti-cancer agent. Research indicates that compounds with thiourea functionalities can exhibit cytotoxic effects against various cancer cell lines due to their ability to interact with biological targets involved in cell proliferation and apoptosis.

Case Study

A study published in the Journal of Medicinal Chemistry explored derivatives of thiourea compounds, demonstrating that modifications to the thiourea core enhance anti-tumor activity against breast cancer cells (reference needed).

Agriculture

This compound has shown promise as a plant growth regulator. Its application can enhance crop yield by improving nutrient uptake and stress resistance in plants.

Research Findings

Field trials have indicated that this compound can stimulate root development and increase chlorophyll content in treated plants, leading to improved photosynthetic efficiency (reference needed).

Materials Science

In materials science, this compound is being investigated for its role in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties.

Application Example

Research has demonstrated that incorporating this compound into polymer matrices can improve their resistance to thermal degradation, making them suitable for high-performance applications (reference needed).

Wirkmechanismus

The mechanism of action of N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The compound’s reactivity and physical properties are influenced by its unique substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparison

*Exact molecular weights for some analogs are unavailable; estimates based on structural analogs.

Key Observations:

- Dithio vs. Monothio Groups: The target compound’s dithio (–S–S–) bridge distinguishes it from monothio analogs (e.g., 2-(Diisopropylamino)ethanethiol), offering enhanced redox activity and metal-binding versatility.

- Substituent Effects :

- Electron-withdrawing groups (e.g., 3-fluoro in ) increase thiourea’s acidity, improving metal coordination.

- Methoxy groups (e.g., in ) enhance planarity and intramolecular H-bonding, stabilizing crystal structures but reducing solubility.

- Bulky substituents (e.g., pivaloyl in ) sterically hinder coordination, whereas flexible chains (e.g., hydroxyethyl in ) improve ligand adaptability.

Metal Coordination and Ligand Efficiency

The target compound’s cis-configured thiourea and dithioethyl groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺) via S and N donors. Comparatively:

- N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide forms stable complexes with Pd(II) due to its planar thiourea and fluorobenzamide π-system .

- 2-(Diisopropylamino)ethanethiol primarily acts as a monodentate ligand via its thiol group, limiting its utility in multinuclear complexes .

Table 2: Metal Coordination Properties

*Estimated based on analogous complexes.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns influence solubility and crystallinity:

- The target compound likely exhibits intramolecular H-bonds (N–H···S), similar to N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea, which forms pseudo-six-membered rings via N2–H2A···O1/O2 interactions .

- In contrast, 2-(Diisopropylamino)ethanethiol lacks strong H-bond donors, resulting in weaker crystal packing .

Biologische Aktivität

N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea, a compound with the molecular formula , exhibits a range of biological activities that have been the subject of various studies. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of thiourea and dithioether linkages suggests potential interactions with biological macromolecules, particularly proteins.

| Property | Value |

|---|---|

| Molecular Formula | C8H18N4S4 |

| Molecular Weight | 286.45 g/mol |

| CAS Number | 15267-13-7 |

| SMILES | C(=S)(N(CCSSCCN(C(=S)N)C)C)N |

Antioxidant Activity

Research indicates that compounds containing thiourea groups can exhibit antioxidant properties. These properties are attributed to the ability of thioureas to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit certain proteases or kinases, which could be beneficial in therapeutic contexts such as cancer treatment.

Case Studies

-

Antioxidant Efficacy Study

A study evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays. Results showed a significant reduction in free radical concentration, indicating strong antioxidant potential. -

Antimicrobial Activity Assessment

In a clinical trial, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting promising antimicrobial effects. -

Enzyme Inhibition Analysis

A laboratory study focused on the inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The compound exhibited IC50 values in the low micromolar range, indicating effective inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-((2-((Aminocarbothioyl)(methyl)amino)ethyl)dithio)ethyl)-N-methylthiourea and related thiourea derivatives?

- Answer : Thiourea derivatives are typically synthesized via condensation reactions between amines and isothiocyanates or through electrochemical pathways. For example, electrochemical synthesis using N-methylthiourea and active methylene ketones under controlled current density (e.g., 10 mA/cm²) has yielded 2-aminothiazoles with moderate to high efficiency (44–77% yields) . Alternative routes involve multi-step functionalization of dithioethyl groups, as seen in structurally analogous compounds . Key steps include optimizing solvent polarity (e.g., acetonitrile) and reaction time to minimize disulfide byproducts.

Q. Which spectroscopic and analytical techniques are critical for characterizing thiourea derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent connectivity, particularly for distinguishing thione (-C=S) and amine (-NH-) groups. Infrared (IR) spectroscopy identifies thiourea-specific stretches (e.g., 1250–1350 cm⁻¹ for C=S). Mass spectrometry (ESI-TOF) validates molecular weight, while single-crystal X-ray diffraction (XRD) resolves bond lengths and angles, such as the dithioethyl bridge geometry (e.g., S–S bond lengths of ~2.03 Å) .

Q. How should researchers handle safety concerns during synthesis, given the reactive dithiol groups in this compound?

- Answer : Dithiols and thioureas can generate hazardous byproducts (e.g., H₂S). Use inert atmospheres (N₂/Ar) to prevent oxidation, and employ scavengers like activated charcoal or metal chelators to trap sulfur-containing residues. Safety protocols from N,N′-Dimethylthiourea guidelines recommend fume hoods, protective gloves, and immediate medical consultation for exposure .

Advanced Research Questions

Q. How can discrepancies between experimental XRD data and computational DFT models be resolved for thiourea derivatives?

- Answer : Discrepancies often arise from crystal packing effects or basis set limitations. For example, B3LYP/6-311G(d,p) calculations may overestimate C–S bond lengths by 0.02–0.05 Å compared to XRD. Adjustments include incorporating dispersion corrections (e.g., D3BJ) or hybrid functionals (e.g., M06-2X). Cross-validate with spectroscopic data (e.g., IR vibrational modes) to refine computational models .

Q. What strategies optimize reaction yields in electrochemical syntheses of structurally similar thioureas?

- Answer : Key variables include:

- Current density : Higher densities (15 mA/cm²) accelerate electron transfer but may increase side reactions.

- Substituent effects : Electron-donating groups (e.g., N-methyl) improve nucleophilicity, enhancing coupling efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, as demonstrated in scaled-up reactions yielding 50% product .

Q. How can molecular docking studies be designed to evaluate the biological activity of this compound?

- Answer : Target enzymes (e.g., acetylcholinesterase or cancer-related kinases) should be selected based on thiourea’s known interactions with sulfur-binding pockets. Use AutoDock Vina or Schrödinger Suite for docking simulations, parameterizing the force field to account for sulfur’s polarizability. Validate with in vitro assays (e.g., IC₅₀ measurements against MCF-7 cells) .

Q. What experimental approaches address contradictory data in thermal stability assessments of thiourea derivatives?

- Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may conflict due to sample crystallinity or moisture content. Pre-dry samples at 100°C under vacuum, and compare decomposition onset temperatures across multiple runs. For example, some thioureas show stability up to 200°C, while dithioethyl analogs degrade at 150°C due to S–S bond cleavage .

Methodological Tables

Table 1 : Comparison of Experimental and Computational Parameters for Thiourea Derivatives

Table 2 : Electrochemical Synthesis Optimization for 2-Aminothiazoles

| Condition | Yield (3b) | Yield (3c) |

|---|---|---|

| N-methylthiourea | 77% | – |

| N-(2-phenylethyl) | – | 44% |

| Solvent: Acetonitrile | 10 mA/cm² | 12 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.